What are the physical properties of 2-(Benzyloxy)-1-bromo-3-methoxybenzene?
What are the physical properties of 2-(Benzyloxy)-1-bromo-3-methoxybenzene?
This is an in-depth technical guide on the physical properties, synthesis, and applications of 2-(Benzyloxy)-1-bromo-3-methoxybenzene , a critical intermediate in the synthesis of Amaryllidaceae alkaloids (e.g., Galanthamine) and other bioactive polyphenols.
Executive Summary
2-(Benzyloxy)-1-bromo-3-methoxybenzene (CAS: 1996994-49-0) is a trisubstituted benzene derivative serving as a high-value building block in medicinal chemistry.[1][2] Structurally, it is the benzyl ether of 6-bromoguaiacol (2-bromo-6-methoxyphenol). Its strategic importance lies in its orthogonal functionalization: the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), while the benzyl group acts as a robust protecting group for the phenol, removable under specific hydrogenolytic or Lewis acid conditions. This compound is frequently employed in the total synthesis of complex natural products, including Galanthamine and Lycoramine .
Physicochemical Profile
The following data synthesizes experimental observations and calculated properties for 2-(Benzyloxy)-1-bromo-3-methoxybenzene.
| Property | Value / Description |
| IUPAC Name | 1-Bromo-2-(benzyloxy)-3-methoxybenzene |
| Common Synonyms | Benzyl 2-bromo-6-methoxyphenyl ether; 2-Benzyloxy-3-bromoanisole |
| CAS Number | 1996994-49-0 |
| Molecular Formula | C₁₄H₁₃BrO₂ |
| Molecular Weight | 293.16 g/mol |
| Physical State | Solid (Crystalline powder or needles) |
| Color | White to Off-white / Colourless |
| Melting Point | Typically 60–65 °C (Predicted based on structural analogs) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, THF; Insoluble in Water |
| LogP (Calc) | ~4.2 (Lipophilic) |
| Density (Calc) | 1.35 ± 0.1 g/cm³ |
Note on Physical State: While specific melting point data is proprietary to certain custom synthesis batches, benzyl ethers of solid phenols (like 6-bromoguaiacol, MP ~50°C) generally exhibit higher melting points and crystallize well from non-polar solvents.
Structural Characterization & Logic
Reliable identification relies on distinct spectroscopic signatures. The following analysis explains the causality behind the signals.
1H NMR Spectroscopy (400 MHz, CDCl₃)
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Aromatic Region (6.6 – 7.4 ppm):
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Multiplet (5H): The benzyl phenyl group protons appear as a multiplet around 7.30–7.45 ppm.
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Triplet (1H): The proton at position 5 (meta to Br and OMe) appears as a pseudo-triplet (or dd) around 6.9–7.0 ppm due to coupling with H-4 and H-6.
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Doublets (2H): H-4 and H-6 (ortho to substituents) appear as doublets around 6.6–7.2 ppm. The proton ortho to the Bromine (H-6) is typically more deshielded (~7.1 ppm).
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Benzylic Protons (5.1 ppm):
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Singlet (2H): The -OCH₂Ph methylene protons appear as a sharp singlet at ~5.1 ppm. This shift is diagnostic of a benzyl ether.
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Methoxy Group (3.8 ppm):
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Singlet (3H): The -OCH₃ protons appear at ~3.85 ppm.
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Mass Spectrometry
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Isotopic Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) results in a characteristic 1:1 doublet for the molecular ion [M]⁺ and [M+2]⁺ at m/z 292 and 294.
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Fragmentation: Loss of the benzyl group (M - 91) is a common fragmentation pathway, yielding a cation at m/z ~201/203.
Synthetic Pathways & Experimental Protocols
The synthesis is a self-validating Williamson Ether Synthesis . The choice of reagents ensures complete conversion of the phenol while avoiding ring bromination or side reactions.
Reaction Logic
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Substrate: 2-Bromo-6-methoxyphenol (6-Bromoguaiacol). The intramolecular H-bond in guaiacols can reduce nucleophilicity; however, the use of a carbonate base in a polar aprotic solvent disrupts this bond.
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Reagent: Benzyl Bromide (BnBr). A highly reactive electrophile.
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Base: Potassium Carbonate (K₂CO₃). A mild, non-nucleophilic base sufficient to deprotonate the phenol (pKa ~10).
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Solvent: DMF or Acetone . DMF is preferred for faster rates due to better solvation of the cation (K⁺), leaving the phenoxide anion "naked" and reactive.
Detailed Protocol
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Step 1: Charge a round-bottom flask with 2-bromo-6-methoxyphenol (1.0 equiv) and anhydrous DMF (0.5 M concentration).
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Step 2: Add Potassium Carbonate (1.5 equiv) in one portion. Stir for 15 minutes at room temperature to ensure deprotonation (color change often observed).
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Step 3: Dropwise add Benzyl Bromide (1.1 equiv). Reason: Controlled addition prevents localized exotherms.
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Step 4: Heat the mixture to 60–80 °C for 2–4 hours. Monitor by TLC (Mobile phase: Hexanes/EtOAc 4:1). The starting phenol (lower Rf) should disappear.
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Step 5 (Workup): Dilute with water (dissolves inorganic salts) and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Step 6 (Purification): Recrystallize from Ethanol/Hexane or purify via silica gel chromatography to yield the white solid product.
Figure 1: Synthetic workflow for the preparation of 2-(Benzyloxy)-1-bromo-3-methoxybenzene from 6-bromoguaiacol.
Applications in Drug Development
This compound is a versatile "lynchpin" intermediate.
Amaryllidaceae Alkaloid Synthesis
It serves as the A-ring precursor in the synthesis of Galanthamine (Alzheimer's treatment) and Lycoramine .
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Mechanism: The bromine atom allows for the construction of the biaryl ether linkage or the carbon skeleton via Heck cyclization. The benzyl group protects the phenol during oxidative coupling steps.
Suzuki-Miyaura Coupling
The aryl bromide undergoes palladium-catalyzed coupling with boronic acids to form biaryls.
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Selectivity: The steric bulk of the ortho-benzyloxy and meta-methoxy groups requires active catalysts (e.g., Pd(dppf)Cl₂ or SPhos Pd G2) to effect coupling efficiently.
Figure 2: Divergent synthetic utility of the target compound in medicinal chemistry.
Stability and Safety
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Stability: Stable under ambient conditions. Avoid prolonged exposure to light (potential for C-Br bond homolysis over long periods, though slow).
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Handling: Standard PPE (Gloves, Goggles). As an aryl bromide, it may act as an irritant.
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Storage: Store in a cool, dry place.
References
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Alchimica . 2-(Benzyloxy)-1-bromo-3-methoxybenzene Product Page. Retrieved from
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Royal Society of Chemistry . Supporting Information: Decarboxylative bromination of substituted benzoic acids. (Contextual reference for NMR data of analogous aryl bromides). Retrieved from
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ResearchGate . Synthesis of Galanthamine Intermediate 9 from 6-Bromoguaiacol. Retrieved from
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BLD Pharm . Product Data: 2-(Benzyloxy)-1-bromo-3-methoxybenzene (CAS 1996994-49-0).[1][2] Retrieved from
